molecular formula C8H5BrClN3S B1452236 5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 1157723-14-2

5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1452236
M. Wt: 290.57 g/mol
InChI Key: ZPGWEIBNZCHQLB-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine (5-BrCl-TDZ) is a bromochlorinated thiadiazole amine that has been studied for its various scientific research applications. It is a versatile compound that can be used in a variety of experiments and has been found to have biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

One of the remarkable applications of thiadiazole derivatives, including compounds structurally related to 5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine, is in the inhibition of corrosion of metals. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives to predict their corrosion inhibition performances on iron. These studies utilized density functional theory (DFT) calculations and molecular dynamics simulations to investigate the interactions between metal surfaces and the molecules. Theoretical data obtained were in good agreement with experimental inhibition efficiency results previously reported, underscoring the potential of thiadiazole derivatives in corrosion protection applications (Kaya et al., 2016).

Antiviral Activity

Thiadiazole compounds have also shown promise in the field of antiviral research. Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and assessed their anti-tobacco mosaic virus activity. The bioassay tests revealed that certain derivatives exhibited significant antiviral activity, indicating the potential of thiadiazole derivatives in developing new antiviral agents (Chen et al., 2010).

Insecticidal Activity

The versatility of thiadiazole derivatives extends into the realm of agriculture, where they have been evaluated for insecticidal activity. Ismail et al. (2021) synthesized new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives and tested them against the cotton leafworm (Spodoptera littoralis). Their findings suggest that these compounds could serve as potent insecticides, offering an alternative to traditional pest management strategies (Ismail et al., 2021).

Antimicrobial Agents

Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties as well. Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. Their studies demonstrated moderate activity against pathogenic bacterial and fungal strains, highlighting the potential of thiadiazole derivatives in combating microbial infections (Sah et al., 2014).

Safety And Hazards

The safety data sheet for a related compound “4-Bromo-2-chlorophenol” indicates that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

properties

IUPAC Name

5-(4-bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGWEIBNZCHQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine

Synthesis routes and methods I

Procedure details

To an ice cooled mixture of 4-bromo-2-chlorobenzoic acid (2 g, 8.49 mmol) and hydrazinecarbothioamide (1.161 g, 12.74 mmol) was added phosphorous oxychloride (2.375 mL, 25.5 mmol) slowly, and the reaction was heated at 78° C. for 3 hours. After cooling to 0° C., ice water was added and the mixture was vigorously stirred for 1 hour. The resulting precipitate was filtered, washed with water then re-suspended in saturated NaHCO3(aq) and water (1:1) and stirred for 1 hour. The solid was filtered, washed with water, and dried in vacuo to afford the title compound which was used without further purification (2 g, 81% yield). MS m/z 291.9 [M+H]+, 1H NMR (400 MHz, DMSO-d6) δ ppm 7.80-8.09 (m, 2H), 7.68 (dd, J=2.02, 8.59 Hz, 1H), 7.55 (br. s, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.161 g
Type
reactant
Reaction Step Two
Quantity
2.375 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

A stirred mixture of 4-bromo-2-chlorobenzoic acid (2 g, 8.49 mmol) and hydrazinecarbothioamide (1.161 g, 12.74 mmol) was cooled under nitrogen in an ice-bath. POCl3 (2.375 mL, 25.5 mmol) was then added dropwise. On completion of addition, the reaction mixture was warmed to 78° C. and left to stir for 3 hours. The reaction mixture was allowed to cool to room temperature then cooled further in an ice-bath. Quenching by addition of ice-water (50 mL) resulted in a solid/gum-like mass. This material was sonicated for 1.5 hours and the resulting suspension was diluted with a further 50 mL water and slurried for 16 hours. The suspension was filtered under vacuum and the solid rinsed with water, then re-suspended in saturated NaHCO3(aq) (100 mL). The suspension was slurried for 30 minutes then filtered under vacuum and rinsed with water to afford the crude product as an off-white solid. The crude product was pre-absorbed onto silica gel and purified by flash chromatography using a gradient from 0-10% MeOH/DCM over 30 minutes to afford the title compound as a pale yellow/off-white solid (1.087 g, 44% yield). LC-MS: Rt 1.09 min; MS m/z 292.0 [M+2H]+ [Method A]. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.96 (d, J=8.59 Hz, 1H), 7.91 (d, J=2.02 Hz, 1H), 7.68 (dd, J=8.59, 2.02 Hz, 1H), 7.51 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.161 g
Type
reactant
Reaction Step One
Name
Quantity
2.375 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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